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molecular formula C10H7ClF3N3O B8407439 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B8407439
M. Wt: 277.63 g/mol
InChI Key: WPCDJTIPGVMACI-UHFFFAOYSA-N
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Patent
US06218545B1

Procedure details

Under a nitrogen atmosphere, a stirred solution of 5.0 grams (0.0192 mole—1.0 equiv.) of 4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one and 6.8 grams (0.0192 mole—1.0 equiv.) of F-TEDA in 50 mL of acetonitrile (% Wt/Vol triazolinone to solvent—10%) was stirred at 82° C. for 24 hours. After this time, an additional 6.8 grams (0.0192 mole—1.0 equiv.) of F-TEDA was added. Upon completion of addition, the reaction mixture was stirred at 82° C. for an additional 24 hours. The reaction mixture was analyzed by gas chromatography (GC), which indicated the reaction was 78% complete. The reaction mixture was cooled to ambient temperature, and the acetonitrile was removed under reduced pressure. The resulting residue was taken up in 30 mL of water and then 40 mL of an aqueous 10% hydrochloric acid solution was added. The resulting solution was extracted with three 30 mL portions of ethyl acetate. The organic layer was separated from the aqueous layer, dried with magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, yielding 2.9 grams (48% yield) of title compound. The H1 NMR spectrum of the product was consistent with that of a reference sample.
Name
4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)=[CH:4][CH:3]=1.[B-](F)(F)(F)[F:19].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:15])[F:16])[C:10]([CH3:17])=[N:9]2)=[C:4]([F:19])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
4,5-Dihydro-1-(4-chlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazol-5(1H)-one
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(N(C1=O)C(F)F)C
Name
Quantity
6.8 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 82° C. for an additional 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed under reduced pressure
ADDITION
Type
ADDITION
Details
40 mL of an aqueous 10% hydrochloric acid solution was added
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with three 30 mL portions of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C(N(C1=O)C(F)F)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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